![molecular formula C18H17BrN2O2S B2925635 1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone CAS No. 851800-73-2](/img/structure/B2925635.png)
1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, a methylsulfanyl group, a dihydroimidazol group, and a phenoxyethanone group . Each of these groups contributes to the overall properties of the compound.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The bromophenyl and methylsulfanyl groups are likely to be electron-withdrawing, which could influence the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the bromine atom in the bromophenyl group could potentially be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom could increase the compound’s density and boiling point .Scientific Research Applications
Synthesis and Characterization
The synthesis of novel compounds incorporating structures related to 1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone involves intricate chemical reactions that yield derivatives with potential biological activities. For instance, the synthesis of benzimidazole derivatives through a series of chemical reactions starting from o-phenylenediamine and phenoxyacetic acid showcases the compound's relevance in creating pharmacologically active molecules (Shaharyar et al., 2016). Furthermore, the development of sulfides and sulfones of methylene-bridged benzisoxazolylimidazo[2,1-b][1,3,4]thiadiazoles highlights the compound's utility in generating novel antimicrobial agents (Belavagi et al., 2015).
Antimicrobial Activity
Research has also focused on evaluating the antimicrobial properties of derivatives. Novel thiazole, pyridone, and chromene derivatives bearing a sulfonamide moiety have been synthesized, elucidating the antimicrobial potential of these compounds against a variety of bacterial and fungal strains (Darwish et al., 2014). This indicates the compound's significant role in the development of new antimicrobial agents, which could be crucial for addressing drug resistance.
Anticancer and Antihypertensive Activities
The derivatives of 1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone have been investigated for their potential in cancer and hypertension treatments. The synthesis and biological evaluation of certain derivatives have shown potent antihypertensive activity, illustrating the compound's versatility in medicinal chemistry applications (Sharma et al., 2010). Additionally, the evaluation of anticancer activity of certain imidazolidinones derived from the compound underlines its potential in contributing to cancer treatment research (Kwak et al., 2006).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it could interact with biological targets in the body.
Safety and Hazards
properties
IUPAC Name |
1-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2S/c19-15-8-6-14(7-9-15)13-24-18-20-10-11-21(18)17(22)12-23-16-4-2-1-3-5-16/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOSYPMSHNOGAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone |
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